REACTION_SMILES
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[C:4](=[O:5])([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[O:12][CH2:13][c:14]1[n:15][cH:16][c:17]([Cl:20])[cH:18][cH:19]1.[CH3:1][O-:2].[CH3:21][OH:22].[Na+:3]>>[OH:12][CH2:13][c:14]1[n:15][cH:16][c:17]([Cl:20])[cH:18][cH:19]1
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Name
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O=C(OCc1ccc(Cl)cn1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccc(Cl)cn1)c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1ccc(Cl)cn1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |